molecular formula C19H28N4O B11377336 N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11377336
M. Wt: 328.5 g/mol
InChI Key: DHIQYYUORSTIQE-UHFFFAOYSA-N
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Description

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a propanamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine and benzodiazole rings suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety and the propanamide group. Key steps may include:

    Formation of the Benzodiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the benzodiazole ring.

    Attachment of the Propanamide Group: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the benzodiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have pharmacological properties, making it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving piperidine and benzodiazole derivatives.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The piperidine moiety may interact with neurotransmitter receptors, while the benzodiazole ring could engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit various biological activities.

    Benzodiazole Derivatives: Compounds such as benzimidazole and benzothiazole have similar ring structures and are known for their pharmacological properties.

Uniqueness

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to the combination of the piperidine and benzodiazole rings, which may confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C19H28N4O/c1-4-19(24)20-15-8-9-17-16(12-15)21-18(23(17)14(2)3)13-22-10-6-5-7-11-22/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,20,24)

InChI Key

DHIQYYUORSTIQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C(C)C

Origin of Product

United States

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